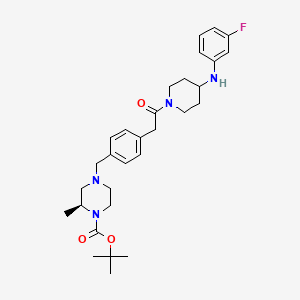

(S)-tert-butyl 4-(4-(2-(4-((3-fluorophenyl)amino)piperidin-1-yl)-2-oxoethyl)benzyl)-2-methylpiperazine-1-carboxylate

Description

This compound is a synthetic small molecule featuring a tert-butyl carbamate-protected piperazine core, linked via a benzyl group to a 2-oxoethyl chain substituted with a 4-((3-fluorophenyl)amino)piperidine moiety. The tert-butyl group enhances metabolic stability, while the fluorophenyl and piperidine moieties may influence lipophilicity and target selectivity .

Properties

IUPAC Name |

tert-butyl (2S)-4-[[4-[2-[4-(3-fluoroanilino)piperidin-1-yl]-2-oxoethyl]phenyl]methyl]-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41FN4O3/c1-22-20-33(16-17-35(22)29(37)38-30(2,3)4)21-24-10-8-23(9-11-24)18-28(36)34-14-12-26(13-15-34)32-27-7-5-6-25(31)19-27/h5-11,19,22,26,32H,12-18,20-21H2,1-4H3/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJXXXHANUHUQH-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=C(C=C2)CC(=O)N3CCC(CC3)NC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=C(C=C2)CC(=O)N3CCC(CC3)NC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry.

Mode of Action

It’s known that piperidine derivatives can have various modes of action depending on their specific structure and the targets they interact with.

Biological Activity

(S)-tert-butyl 4-(4-(2-(4-((3-fluorophenyl)amino)piperidin-1-yl)-2-oxoethyl)benzyl)-2-methylpiperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C_{30}H_{39FN_2O_3 and a molecular weight of approximately 500.65 g/mol. Its structure features a piperidine ring, which is known for its role in various biological activities, particularly in the development of pharmaceuticals.

Key Structural Features

- Piperidine Ring : Contributes to the compound's ability to interact with biological targets.

- Fluorophenyl Group : Enhances lipophilicity and potentially increases binding affinity to target proteins.

- Carboxylate Functionality : May play a role in receptor interactions and solubility.

Pharmacological Profile

Research indicates that this compound exhibits several important biological activities:

- Cox Inhibition : Preliminary studies suggest that compounds with similar structures show inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For instance, related compounds have demonstrated selective COX-II inhibition with IC50 values ranging from 0.52 to 22.25 μM .

- Anticancer Activity : The compound may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. Research on structurally related piperazine derivatives has indicated potential against various cancer cell lines .

- Neuroprotective Effects : Some studies suggest that piperidine derivatives can exert neuroprotective effects, possibly through the modulation of neurotransmitter systems or by reducing oxidative stress .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Receptor Binding : The compound may bind to specific receptors involved in pain and inflammation, similar to other piperazine derivatives.

- Enzyme Modulation : It may inhibit key enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.

Study 1: COX-II Inhibition

A study published in ACS Omega highlighted the potency of various piperazine derivatives as COX-II inhibitors. Among them, compounds similar to this compound showed significant inhibition with minimal ulcerogenic effects .

Study 2: Anticancer Properties

Research involving analogs of this compound demonstrated cytotoxic effects against several cancer cell lines, suggesting potential therapeutic applications in oncology . The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Study 3: Neuroprotection

In a neuropharmacological study, related compounds exhibited protective effects against neuronal damage induced by oxidative stress, indicating their potential use in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several piperazine- and piperidine-based derivatives. Below is a comparative analysis of its key features against analogous molecules:

Table 1: Structural and Functional Comparison

Key Findings

The 2-oxoethyl linker between benzyl and piperidine may confer conformational flexibility, aiding in binding to enzymes with deep catalytic pockets, unlike rigid acetyl linkers in compound 2j .

Stereochemistry :

- The S-configuration of the 2-methylpiperazine distinguishes it from racemic mixtures of similar compounds (e.g., compound 5), which could lead to higher target specificity and reduced off-target effects .

Metabolic Stability :

- The tert-butyl carbamate protection in the target compound and analog 2j shields the piperazine nitrogen from oxidative metabolism, prolonging half-life compared to unprotected derivatives .

Q & A

Q. What are the key considerations for optimizing the synthesis of (S)-tert-butyl 4-(4-(2-(4-((3-fluorophenyl)amino)piperidin-1-yl)-2-oxoethyl)benzyl)-2-methylpiperazine-1-carboxylate to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For analogous piperazine/piperidine derivatives, nucleophilic substitution under mild conditions (e.g., tetrahydrofuran with triethylamine) is critical to minimize side reactions . Temperature (0–25°C) and inert atmospheres prevent oxidation of sensitive intermediates . Post-synthesis, purification via column chromatography or recrystallization improves purity (>97%), validated by HPLC and NMR . For yield optimization, factorial design (e.g., varying solvent polarity, stoichiometry) can systematically identify ideal conditions .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodological Answer : Orthogonal analytical methods are essential:

- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., tert-butyl at δ 1.4 ppm, fluorophenyl signals at δ 6.5–7.2 ppm) .

- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity; retention time consistency indicates batch reproducibility .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₃₀H₃₈F N₅O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar piperazine derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:

- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives from trace impurities .

- Orthogonal Assays : Compare results from receptor binding assays (e.g., radioligand displacement) with functional cellular assays (e.g., cAMP modulation) .

- Batch Analysis : Correlate biological activity with HPLC purity data (>98% required for reproducible results) .

Q. What experimental approaches are recommended for elucidating the mechanism of action of this compound in neurological targets?

- Methodological Answer :

- Receptor Profiling : Screen against GPCR panels (e.g., serotonin, dopamine receptors) using competitive binding assays with tritiated ligands .

- Cellular Signaling : Measure downstream effects (e.g., calcium flux, ERK phosphorylation) in HEK293 cells transfected with target receptors .

- Molecular Dynamics (MD) Simulations : Model interactions between the compound’s fluorophenyl group and receptor binding pockets to predict binding affinity .

Q. How can structure-activity relationship (SAR) studies be designed to improve the metabolic stability of this compound?

- Methodological Answer :

- Substituent Modification : Replace metabolically labile groups (e.g., tert-butyl with cyclopropane) and assess stability in liver microsomes .

- Isotope Labeling : Use deuterium at α-positions of the piperazine ring to slow CYP450-mediated oxidation .

- In Silico Predictions : Tools like MetaSite identify metabolic hotspots; prioritize modifications with lower clearance predictions .

Notes

- Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed methodologies.

- For stability studies, use lyophilized samples stored at -80°C to prevent degradation .

- Always include positive/negative controls in biological assays to contextualize results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.